molecular formula C8H8N4O B1220052 Methyl 4-azidobenzimidate CAS No. 74676-96-3

Methyl 4-azidobenzimidate

Cat. No.: B1220052
CAS No.: 74676-96-3
M. Wt: 176.18 g/mol
InChI Key: JZLFUUHOTZKEFU-UHFFFAOYSA-N
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Description

Methyl 4-azidobenzimidate is a chemically modified derivative of the mitochondrial ATPase inhibitor protein (IF1), synthesized by introducing an azido group and an imidate moiety. Its structure comprises a benzene ring substituted with an azide (–N₃) group at the para position and an imidate ester (–O–C(=NH)–OCH₃) at the ortho position. This compound is widely utilized in biochemical studies for photoaffinity labeling due to the azide group’s ability to form covalent bonds with target proteins under UV light . Its primary application lies in probing mitochondrial complex V (F1F0-ATPase) interactions, particularly binding to the β-subunits of F1-ATPase for mechanistic studies .

Properties

CAS No.

74676-96-3

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

methyl 4-azidobenzenecarboximidate

InChI

InChI=1S/C8H8N4O/c1-13-8(9)6-2-4-7(5-3-6)11-12-10/h2-5,9H,1H3

InChI Key

JZLFUUHOTZKEFU-UHFFFAOYSA-N

SMILES

COC(=N)C1=CC=C(C=C1)N=[N+]=[N-]

Canonical SMILES

COC(=N)C1=CC=C(C=C1)N=[N+]=[N-]

Synonyms

MABI
MABIM
methyl 4-azidobenzimidate
methyl 4-azidobenzimidate, monohydrochloride
methyl 4-azidobenzoimide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Reactivity

Methyl 4-azidobenzimidate is distinguished by its azide and imidate functionalities, which confer unique reactivity:

  • Azide group : Enables photoactivated crosslinking, critical for mapping protein-ligand interactions.
  • Imidate ester : Enhances electrophilicity, facilitating nucleophilic substitutions.

Comparisons with structurally related methyl esters and benzamide derivatives are summarized below:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Functional Groups Primary Applications References
This compound C₈H₇N₃O₂ ~177.16 Azide (–N₃), imidate ester Mitochondrial complex V studies
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₄ 209.20 Acetamido (–NHCOCH₃), hydroxy (–OH) Pharmaceutical reference standards
Methyl 4-(benzamido-methoxy)benzoate C₁₆H₁₅NO₄ 285.30 Benzamido (–NHCOC₆H₅), methoxy (–OCH₃) Synthetic intermediates
Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate C₁₆H₁₆N₂O₅S 348.38 Sulfamoyl (–SO₂NH₂), benzamido Agrochemicals (fungicidal activity)
(S)-Methyl 4-(1-aminoethyl)benzoate C₁₀H₁₃NO₂ 179.22 Aminoethyl (–CH₂NH₂) Chiral synthesis, drug development

Reactivity and Stability

  • This compound : The azide group is photolabile, requiring careful handling to avoid unintended activation. Its imidate ester is hydrolytically sensitive, necessitating anhydrous storage .
  • Methyl 4-acetamido-2-hydroxybenzoate : The acetamido and hydroxy groups enhance hydrogen-bonding capacity, improving solubility in polar solvents but reducing stability under acidic conditions .
  • Methyl 4-(benzamido-methoxy)benzoate : The methoxy group increases lipophilicity, favoring organic-phase reactions, while the benzamido group contributes to rigidity .

Q & A

Basic: What are the recommended synthetic routes for Methyl 4-azidobenzimidate, and what analytical techniques are critical for confirming its purity and structure?

Methodological Answer:
Synthesis typically involves esterification of 4-azidobenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄) or coupling reagents like DCC. Post-synthesis, purity and structural confirmation require:

  • NMR spectroscopy (¹H/¹³C) to verify ester formation and azide functionality.
  • FT-IR to confirm the presence of the azide group (sharp peak near ~2100 cm⁻¹).
  • Mass spectrometry (HRMS) for molecular ion validation.
  • HPLC with UV detection to assess purity (>95% threshold recommended for research-grade material) .
  • Documentation: Include processed spectral data in appendices, with critical peaks highlighted in the main text, per analytical standards .

Advanced: How should researchers design experiments to assess the thermal stability of this compound under various conditions?

Methodological Answer:

  • Experimental Design:
    • Use thermogravimetric analysis (TGA) to determine decomposition temperatures.
    • Conduct differential scanning calorimetry (DSC) to identify exothermic/endothermic events.
    • Test stability in solvents (e.g., DMSO, THF) at elevated temperatures (40–100°C) over 24–72 hours, monitoring via HPLC .
  • Safety Considerations:
    • Perform tests in a fume hood with blast shields due to potential azide decomposition hazards .
    • Include controls with inert atmospheres (N₂/Ar) to isolate oxidative vs. thermal degradation pathways.

Advanced: What strategies are effective in resolving contradictory data when determining the reaction kinetics of this compound in crosslinking applications?

Methodological Answer:

  • Triangulation: Combine kinetic data (e.g., UV-Vis monitoring of azide consumption) with complementary techniques like ¹H NMR reaction profiling .
  • Error Analysis: Quantify uncertainties from instrument calibration (e.g., spectrophotometer baseline drift) and reagent batch variability .
  • Control Experiments:
    • Run parallel reactions with known azide standards (e.g., phenyl azide) to validate kinetic models.
    • Use statistical tools (e.g., ANOVA) to assess significance of outliers .

Advanced: What computational chemistry methods are suitable for predicting the reactivity of this compound in azide-alkyne cycloaddition reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate transition-state energies for Huisgen cycloaddition to predict regioselectivity (1,4- vs. 1,5-triazole formation) .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., water vs. DMF) on reaction rates.
  • Software Tools: Use Gaussian or ORCA for DFT, with basis sets (e.g., B3LYP/6-31G*) validated against experimental crystal structures .

Basic: How can researchers optimize purification protocols for this compound to minimize azide group degradation?

Methodological Answer:

  • Chromatography: Use silica gel columns with low-polarity eluents (e.g., hexane/ethyl acetate) to avoid prolonged exposure to acidic/basic conditions.
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) at 0–4°C to prevent thermal decomposition.
  • Storage: Keep under inert gas (Ar) at –20°C, shielded from light. Validate stability via periodic HPLC checks .

Basic: What safety protocols must be implemented when handling this compound given its potential azide-related hazards?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use explosion-proof fume hoods for synthesis/purification .
  • Emergency Procedures:
    • Eye/Skin Exposure: Flush with water for 15 minutes; seek immediate medical attention .
    • Spills: Neutralize with dilute NaHCO₃ before disposal.
  • Incompatibility Warnings: Avoid contact with heavy metals (e.g., Cu, Pb) to prevent explosive metal azide formation .

Basic: How should researchers approach the systematic literature review process to identify knowledge gaps in this compound applications?

Methodological Answer:

  • Database Selection: Use SciFinder, Reaxys, and PubMed with keywords: "azidobenzimidate," "click chemistry," "bioconjugation."
  • Inclusion Criteria: Prioritize peer-reviewed articles (2000–2025) with experimental data over conceptual papers .
  • Gap Analysis: Tabulate reported applications (e.g., polymer crosslinking, bioprobes) and note underexplored areas (e.g., photochemical reactivity) .

Advanced: What experimental controls are critical when investigating the catalytic efficiency of this compound in bioconjugation reactions?

Methodological Answer:

  • Negative Controls:
    • Omit catalyst to baseline non-catalytic azide-alkyne reactivity.
    • Use copper-free conditions to isolate strain-promoted pathways.
  • Positive Controls: Compare with established catalysts (e.g., CuBr/THPTA).
  • Quantitative Metrics: Measure turnover frequency (TOF) and % conversion via LC-MS, ensuring triplicate runs for reproducibility .

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